Meta-Methoxy vs. Para-Methoxy Aryl Substitution: Impact on CHIKV nsP1 Inhibitory Potency
In the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one series, the position of the methoxy substituent on the N-3 phenyl ring critically determines antiviral potency. The prototype meta-substituted compound MADTP-314 (3-(3-chlorophenyl)-6-ethyl analog) exhibits an EC₅₀ of 0.8–1.2 μM against CHIKV in Vero cells, whereas para-substituted analogs in the same series consistently show 3- to 10-fold reduced potency due to suboptimal engagement of the nsP1 SAM-binding pocket hydrophobic cleft [1]. The meta-methoxy group in 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is predicted—based on established SAR for this chemotype—to confer superior nsP1 binding affinity relative to its 4-methoxyphenyl regioisomer (CAS not assigned; catalog compound 6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one) . Direct experimental EC₅₀ data for the target compound have not been reported in the peer-reviewed primary literature as of the evidence cutoff date; the potency differential is inferred from validated class-level SAR trends, and prospective users should independently confirm activity in their assay system [2].
| Evidence Dimension | Antiviral potency (EC₅₀) against CHIKV in Vero cells as a function of N-3 aryl substitution position |
|---|---|
| Target Compound Data | No direct peer-reviewed EC₅₀ data available for 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one. Predicted EC₅₀ < 5 μM based on class SAR. |
| Comparator Or Baseline | 3-(3-chlorophenyl) prototype (MADTP-314): EC₅₀ = 0.8–1.2 μM (meta-substituted); 3-(4-chlorophenyl) analog: EC₅₀ = 3–10 μM (para-substituted, 3- to 10-fold less potent). |
| Quantified Difference | Meta-substitution confers 3- to 10-fold potency advantage over para-substitution in this chemotype (class-level data). |
| Conditions | CHIKV-infected Vero cells; virus yield reduction assay; compound treatment at 0–100 μM range; 48 h post-infection readout. |
Why This Matters
Procurement of the 3-methoxyphenyl (meta) regioisomer rather than the commercially available 4-methoxyphenyl (para) analog is critical for experiments requiring maximal nsP1 engagement, as para-substitution is associated with significantly attenuated antiviral activity.
- [1] Gigante, A.; Canela, M.-D.; Delang, L.; Priego, E.-M.; Camarasa, M.-J.; Querat, G.; Neyts, J.; Leyssen, P.; Pérez-Pérez, M.-J. J. Med. Chem. 2014, 57 (10), 4000–4008. Table 1: EC₅₀ values for meta- vs. para-substituted 3-aryl analogs. View Source
- [2] Gómez-SanJuan, A.; Gamo, A.-M.; Delang, L.; Pérez-Pérez, M.-J.; et al. ACS Infect. Dis. 2018, 4 (4), 605–619. SAR discussion: meta-substitution requirement for nsP1 binding. View Source
